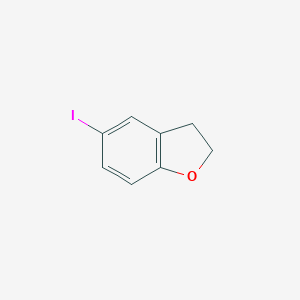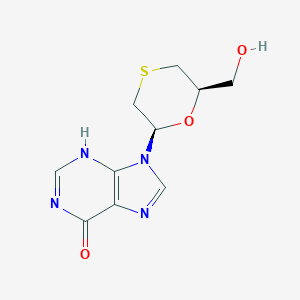
6H-Purin-6-one, 1,9-dihydro-9-(6-(hydroxymethyl)-1,4-oxathian-2-yl)-, (2R-cis)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Purin-6-one, 1,9-dihydro-9-(6-(hydroxymethyl)-1,4-oxathian-2-yl)-, (2R-cis)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 6H-Purin-6-one, 1,9-dihydro-9-(6-(hydroxymethyl)-1,4-oxathian-2-yl)-, (6H-Purin-6-one, 1,9-dihydro-9-(6-(hydroxymethyl)-1,4-oxathian-2-yl)-, (2R-cis)-)- is not fully understood. However, it has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair. It has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, the compound has been shown to modulate immune responses by regulating the production of cytokines and chemokines.
Effets Biochimiques Et Physiologiques
Studies have shown that 6H-Purin-6-one, 1,9-dihydro-9-(6-(hydroxymethyl)-1,4-oxathian-2-yl)-, (6H-Purin-6-one, 1,9-dihydro-9-(6-(hydroxymethyl)-1,4-oxathian-2-yl)-, (2R-cis)-)- has various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and viruses. It has also been shown to induce apoptosis in cancer cells and modulate immune responses. Additionally, the compound has been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6H-Purin-6-one, 1,9-dihydro-9-(6-(hydroxymethyl)-1,4-oxathian-2-yl)-, (6H-Purin-6-one, 1,9-dihydro-9-(6-(hydroxymethyl)-1,4-oxathian-2-yl)-, (2R-cis)-)- in lab experiments include its unique structure, its potential as an antiviral and anticancer agent, and its ability to modulate immune responses. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 6H-Purin-6-one, 1,9-dihydro-9-(6-(hydroxymethyl)-1,4-oxathian-2-yl)-, (6H-Purin-6-one, 1,9-dihydro-9-(6-(hydroxymethyl)-1,4-oxathian-2-yl)-, (2R-cis)-)-. These include investigating its potential as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis methods. Finally, the compound can be used as a tool for studying cellular signaling pathways, gene expression, and protein synthesis.
In conclusion, 6H-Purin-6-one, 1,9-dihydro-9-(6-(hydroxymethyl)-1,4-oxathian-2-yl)-, (6H-Purin-6-one, 1,9-dihydro-9-(6-(hydroxymethyl)-1,4-oxathian-2-yl)-, (2R-cis)-)- is a unique chemical compound that has potential applications in scientific research. Its synthesis methods have been optimized to produce high yields, and it has been extensively studied for its potential as an antiviral and anticancer agent. The compound has various biochemical and physiological effects, and its mechanism of action is not fully understood. While there are limitations to using this compound in lab experiments, there are several future directions for its study, including investigating its potential as a therapeutic agent and as a tool for studying cellular signaling pathways.
Méthodes De Synthèse
The synthesis of 6H-Purin-6-one, 1,9-dihydro-9-(6-(hydroxymethyl)-1,4-oxathian-2-yl)-, (6H-Purin-6-one, 1,9-dihydro-9-(6-(hydroxymethyl)-1,4-oxathian-2-yl)-, (2R-cis)-)- has been achieved using various methods including the reaction of 2,6-dichloropurine with 6H-Purin-6-one, 1,9-dihydro-9-(6-(hydroxymethyl)-1,4-oxathian-2-yl)-, (2R-cis)--1,4-dihydro-2,4-dioxo-3H-1,2,4-triazine-3-thiol and formaldehyde. Another method involves the reaction of 2,6-dichloropurine with 6H-Purin-6-one, 1,9-dihydro-9-(6-(hydroxymethyl)-1,4-oxathian-2-yl)-, (2R-cis)--1,4-dihydro-2,4-dioxo-3H-1,2,4-triazine-3-thiol and paraformaldehyde. These methods have been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
6H-Purin-6-one, 1,9-dihydro-9-(6-(hydroxymethyl)-1,4-oxathian-2-yl)-, (6H-Purin-6-one, 1,9-dihydro-9-(6-(hydroxymethyl)-1,4-oxathian-2-yl)-, (2R-cis)-)- has been extensively studied for its potential applications in scientific research. This compound has been shown to have antiviral and anticancer properties. It has also been studied for its potential as an antitumor agent and as a modulator of immune responses. The compound has been used in various studies to investigate its effects on cellular signaling pathways, gene expression, and protein synthesis.
Propriétés
Numéro CAS |
132062-70-5 |
|---|---|
Nom du produit |
6H-Purin-6-one, 1,9-dihydro-9-(6-(hydroxymethyl)-1,4-oxathian-2-yl)-, (2R-cis)- |
Formule moléculaire |
C10H12N4O3S |
Poids moléculaire |
268.29 g/mol |
Nom IUPAC |
9-[(2R,6R)-6-(hydroxymethyl)-1,4-oxathian-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O3S/c15-1-6-2-18-3-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7-/m1/s1 |
Clé InChI |
QYSGOJUTOOBWML-RNFRBKRXSA-N |
SMILES isomérique |
C1[C@H](O[C@H](CS1)N2C=NC3=C2NC=NC3=O)CO |
SMILES |
C1C(OC(CS1)N2C=NC3=C2N=CNC3=O)CO |
SMILES canonique |
C1C(OC(CS1)N2C=NC3=C2NC=NC3=O)CO |
Synonymes |
9-[(2R,6R)-6-(hydroxymethyl)-1,4-oxathian-2-yl]-3H-purin-6-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



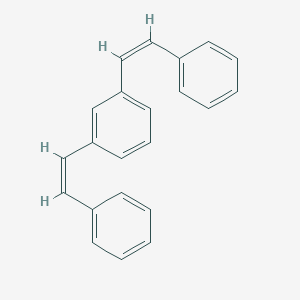
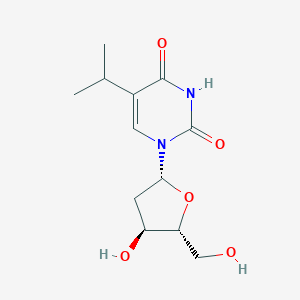
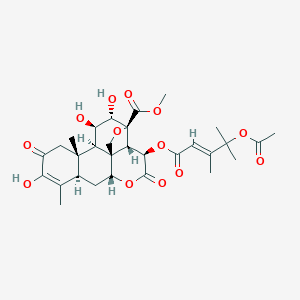
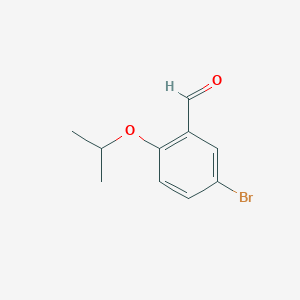
![(1R,2R,3R,6R,8S,12R,13S,14R,15R,16S,17R)-2,3,12,15,16-Pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B162267.png)
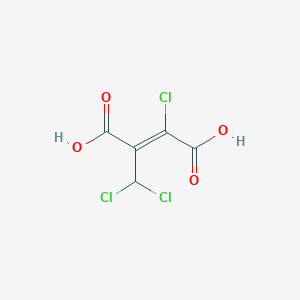
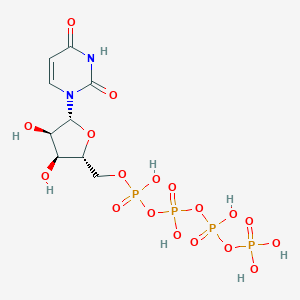
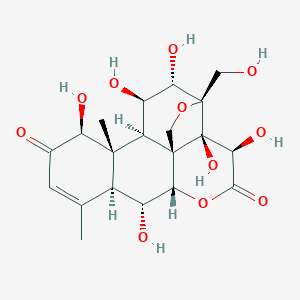
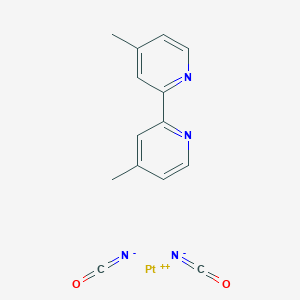
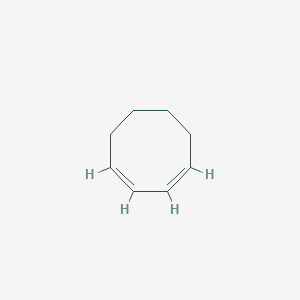
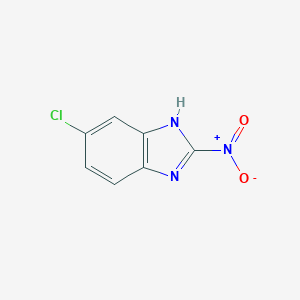
![(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid](/img/structure/B162285.png)

